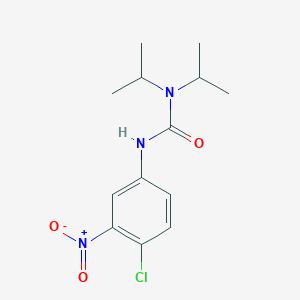

N'-(4-Cloro-3-nitrofenil)-N,N-diisopropilurea

Descripción general

Descripción

Synthesis Analysis

The synthesis of N’-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea involves the reaction of 4-chloro-3-nitroaniline with diisopropylamine in an appropriate solvent. The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the urea derivative. Detailed synthetic pathways and conditions can be found in relevant literature .

Chemical Reactions Analysis

N’-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea may participate in various chemical reactions, including hydrolysis, reduction, and substitution. Its reactivity depends on the functional groups present. Researchers have explored its behavior under different conditions, shedding light on its chemical versatility .

Mecanismo De Acción

The mechanism of action of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is not fully understood, but it is known to interact with a variety of proteins and enzymes. N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is known to interact with a variety of enzymes, including proteases, phosphatases, and kinases. N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is also known to interact with a variety of proteins, including transcription factors and other regulatory proteins. N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is believed to interact with these proteins and enzymes by forming a covalent bond, which can result in the inhibition of their activity.

Biochemical and Physiological Effects

N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea has a number of biochemical and physiological effects, including the inhibition of enzymes, the induction of apoptosis, and the inhibition of cell proliferation. N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea has been shown to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea has also been shown to induce apoptosis in a variety of cell types, including cancer cells. N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea has also been shown to inhibit the proliferation of a variety of cell types, including cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea has a number of advantages and limitations for laboratory experiments. N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is a versatile reagent that can be used in a variety of applications, including the synthesis of a wide range of compounds. N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is also relatively easy to synthesize, and the reaction can be monitored by TLC or other analytical techniques. N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is also relatively stable and can be stored for long periods of time. The main limitation of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is that it is toxic and should be handled with care.

Direcciones Futuras

There are a number of potential future directions for N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea research. One potential direction is to further investigate the mechanism of action of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea and its interaction with proteins and enzymes. Another potential direction is to investigate the potential therapeutic applications of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, such as its ability to induce apoptosis in cancer cells. Additionally, further research could be conducted on the use of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea in the synthesis of peptidomimetics and other small molecules. Finally, further research could be conducted on the potential toxicity of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea and its potential for long-term use.

Aplicaciones Científicas De Investigación

Aplicaciones Biológicas

N’-(4-Cloro-3-nitrofenil)-N,N-diisopropilurea: y sus derivados se han estudiado por sus posibles actividades biológicas. Se sabe que exhiben una gama de propiedades, que incluyen efectos antibacterianos, antioxidantes, anticancerígenos, antiinflamatorios, anti-Alzheimer, antituberculosos y antipalúdicos . Estos compuestos pueden sintetizarse y modificarse para mejorar su eficacia y especificidad hacia diversos objetivos biológicos.

Medicina

En el campo médico, los derivados de N’-(4-Cloro-3-nitrofenil)-N,N-diisopropilurea se utilizan como bloques de construcción para la síntesis de fármacos. Sirven como intermediarios en la producción de compuestos con potencial terapéutico, particularmente en el desarrollo de colorantes, fármacos, explosivos y pesticidas . Su papel en la síntesis de fármacos es crucial debido a sus grupos funcionales reactivos, que permiten modificaciones químicas adicionales.

Agricultura

La industria agrícola se beneficia de las propiedades químicas de los derivados de N’-(4-Cloro-3-nitrofenil)-N,N-diisopropilurea. Se utilizan en la síntesis de pesticidas y herbicidas. El grupo nitrofenilo, en particular, es eficaz para controlar una amplia gama de plagas y malezas, lo que contribuye a un mayor rendimiento y protección de los cultivos .

Ciencia de los Materiales

En la ciencia de los materiales, estos compuestos participan en la creación de polímeros de alto rendimiento, como polisulfonas. Estos polímeros exhiben una excelente resistencia térmica y resistencia mecánica, lo que los hace adecuados para su uso en condiciones extremas. Los derivados de N’-(4-Cloro-3-nitrofenil)-N,N-diisopropilurea contribuyen a la estabilidad y durabilidad de estos materiales .

Ciencia Ambiental

La investigación en ciencia ambiental ha explorado el uso de N’-(4-Cloro-3-nitrofenil)-N,N-diisopropilurea en la degradación de contaminantes. Ciertas bacterias, como Pseudomonas sp., pueden utilizar estos compuestos como fuente de carbono, lo que lleva a la descomposición de contaminantes ambientales .

Química Analítica

En química analítica, los derivados de N’-(4-Cloro-3-nitrofenil)-N,N-diisopropilurea se utilizan como estándares y reactivos en varios métodos analíticos. Sus propiedades bien definidas permiten una calibración y cuantificación precisas en los análisis químicos .

Bioquímica

Bioquímicamente, estos compuestos son de interés debido a su interacción con proteínas y enzimas. Pueden actuar como inhibidores o activadores en las vías bioquímicas, proporcionando información sobre los mecanismos de acción de varias biomoléculas .

Síntesis de Polímeros de Alto Rendimiento

Por último, los derivados de N’-(4-Cloro-3-nitrofenil)-N,N-diisopropilurea son clave en la síntesis de polímeros de alto rendimiento. Estos polímeros se utilizan en aplicaciones de ingeniería avanzada debido a su resistencia al calor y la degradación química .

Propiedades

IUPAC Name |

3-(4-chloro-3-nitrophenyl)-1,1-di(propan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c1-8(2)16(9(3)4)13(18)15-10-5-6-11(14)12(7-10)17(19)20/h5-9H,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGDCYWULGRADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

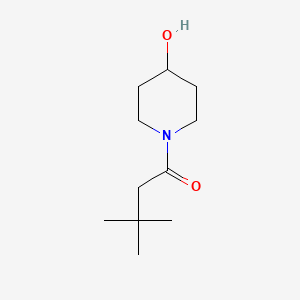

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1461785.png)

![1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1461787.png)